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Compound of Interest

Compound Name:
Ethyl 2-bromothiazole-5-

carboxylate

Cat. No.: B1587100 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ethyl 2-bromothiazole-5-carboxylate is a key heterocyclic building block in medicinal

chemistry, notably in the synthesis of various pharmacologically active compounds. This

technical guide provides a comprehensive overview of its spectroscopic properties, a detailed

synthetic protocol, and generalized methodologies for its characterization. Due to the limited

availability of experimental data for certain spectroscopic techniques, this guide includes

predicted data for 13C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to

offer a more complete profile for researchers.

Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 2-bromothiazole-5-carboxylate is

presented in Table 1.

Table 1: Physicochemical Data for Ethyl 2-bromothiazole-5-carboxylate
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Property Value

Molecular Formula C₆H₆BrNO₂S

Molecular Weight 236.09 g/mol

CAS Number 41731-83-3

Appearance Solid

Boiling Point 216-217 °C

Density 1.581 g/mL at 25 °C

Refractive Index (n20/D) 1.5530

Spectroscopic Data
The following sections detail the available and predicted spectroscopic data for Ethyl 2-
bromothiazole-5-carboxylate, crucial for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. The experimental ¹H NMR data for Ethyl 2-bromothiazole-5-carboxylate is

summarized in Table 2.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

8.16 Singlet (s) - 1H Thiazole C4-H

4.38 Quartet (q) 7.1 2H -O-CH₂-CH₃

1.39 Triplet (t) 7.1 3H -O-CH₂-CH₃
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
Experimental ¹³C NMR data is not readily available in the literature. The data presented in

Table 3 is based on computational predictions and serves as a reference for researchers.

Table 3: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Assignment

~161.2 Carbonyl C=O

~148.5 Thiazole C2-Br

~145.1 Thiazole C4-H

~120.3 Thiazole C5-COO

~61.9 -O-CH₂-CH₃

~14.2 -O-CH₂-CH₃

Note: These values are predicted and should be confirmed by experimental data.

Infrared (IR) Spectroscopy (Predicted)
Specific experimental IR absorption data is not widely published. Table 4 outlines the predicted

characteristic IR absorption bands for the functional groups present in Ethyl 2-bromothiazole-
5-carboxylate.

Table 4: Predicted IR Absorption Data
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

~3100 C-H (aromatic) Stretching

~2980 C-H (aliphatic) Stretching

~1720 C=O (ester) Stretching

~1530 C=N (thiazole ring) Stretching

~1250 C-O (ester) Stretching

~1020 C-Br Stretching

Note: These values are predicted and should be confirmed by experimental data.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

LC-MS Data: The literature reports a prominent ion at m/z 235.9 [M+H]⁺, which corresponds

to the protonated molecule and confirms the molecular weight of 236.09 g/mol .

Predicted Fragmentation Pattern: Based on the structure, the following fragmentation

pathways are likely under electron ionization (EI):

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 191.

Loss of the ethyl group (-CH₂CH₃): This would lead to a fragment at m/z 207.

Cleavage of the ester group: Loss of the entire ethyl carboxylate group could occur.

Thiazole ring fragmentation: The thiazole ring itself can undergo cleavage, though it is a

relatively stable aromatic system.

Synthesis and Characterization Workflow
The synthesis of Ethyl 2-bromothiazole-5-carboxylate is a multi-step process that requires

careful control of reaction conditions. The subsequent characterization involves a suite of
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spectroscopic techniques to confirm the structure and purity of the final product.

Spectroscopic Characterization

Starting Materials
(Ethyl 2-aminothiazole-5-carboxylate)

Synthesis:
Diazotization and Bromination

Reaction Purification
(e.g., Column Chromatography)

Crude Product Ethyl 2-bromothiazole-5-carboxylatePure Product

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy

Mass Spectrometry

Click to download full resolution via product page

Caption: Synthesis and Characterization Workflow.

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

analysis of Ethyl 2-bromothiazole-5-carboxylate. Researchers should adapt these methods

based on the specific equipment and reagents available in their laboratory.

Synthesis of Ethyl 2-bromothiazole-5-carboxylate
This procedure is adapted from established literature methods.

Diazotization: Dissolve Ethyl 2-aminothiazole-5-carboxylate in an aqueous solution of

hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice bath.

Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled

mixture while maintaining the temperature below 5 °C. Stir the reaction mixture for a

specified time to ensure complete formation of the diazonium salt.
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Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add

this solution to the diazonium salt mixture.

Reaction Completion: Allow the reaction to warm to room temperature and stir for several

hours until the evolution of nitrogen gas ceases.

Work-up: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl

acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium

sulfate.

Purification: Remove the solvent under reduced pressure. Purify the crude product by

column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of

hexane and ethyl acetate).

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7

mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g.,

400 MHz or higher).

Data Processing: Process the acquired free induction decay (FID) signals by applying

Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

FT-IR Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method can be used. Mix a small

amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent

pellet. Alternatively, for a liquid or dissolved sample, a thin film can be cast on a salt plate

(e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.

Background Spectrum: Record a background spectrum of the empty sample compartment or

the pure KBr pellet/salt plate.

Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum over a

typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or

absorbance as a function of wavenumber.
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Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Injection and Ionization: Introduce the sample solution into the mass spectrometer. A

common ionization technique for this type of molecule is Electrospray Ionization (ESI) for LC-

MS or Electron Ionization (EI) for GC-MS.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by the mass analyzer.

Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum.

Conclusion
This technical guide provides a centralized resource for the spectroscopic and synthetic data of

Ethyl 2-bromothiazole-5-carboxylate. While experimental data for ¹³C NMR and IR

spectroscopy are currently limited in public databases, the provided predicted data offers

valuable guidance for researchers. The detailed protocols and workflow diagrams aim to

support scientists and professionals in the synthesis, purification, and characterization of this

important chemical intermediate, thereby facilitating its application in drug discovery and

development.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl 2-
bromothiazole-5-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1587100#spectroscopic-data-of-ethyl-2-
bromothiazole-5-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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